4-(4-Chlorophenyl)butan-2-ol
Description
Contextualization and Significance in Contemporary Organic Synthesis
In contemporary organic synthesis, 4-(4-chlorophenyl)butan-2-ol serves as a key intermediate in the creation of more complex molecules. evitachem.comevitachem.com Its utility stems from the presence of both a hydroxyl group and a chlorinated aromatic ring, which allow for a variety of chemical transformations. The reduction of the corresponding ketone, 4-(4-chlorophenyl)butan-2-one (B57468), is a common method to produce this alcohol, utilizing reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.comevitachem.com
The significance of this compound is particularly pronounced in the synthesis of chiral compounds. The development of chemoenzymatic and biocatalytic methods has enabled the stereoselective synthesis of its enantiomers, (R)- and (S)-4-(4-chlorophenyl)butan-2-ol. acs.orguniba.itd-nb.info These enantiomerically pure forms are crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. chim.itutupub.fi For instance, the stereoselective reduction of the precursor ketone using alcohol dehydrogenases (ADHs) has been a focus of research to achieve high enantiomeric excess. acs.orgmdpi.com
The compound and its derivatives are also explored in the synthesis of biologically active molecules, including potential pharmaceutical agents. ontosight.aiacs.org The chlorophenyl moiety is a common feature in many drugs, and its incorporation into a butanol framework provides a versatile scaffold for drug discovery. nih.gov
Overview of Structural Features and Stereochemical Considerations
The structure of this compound consists of a four-carbon butanol chain with a hydroxyl group at the second carbon and a 4-chlorophenyl group attached to the fourth carbon. The presence of the chlorine atom on the phenyl ring influences the molecule's electronic properties and reactivity. evitachem.com
A critical aspect of its structure is the chiral center at the second carbon atom, which gives rise to two enantiomers: (R)-4-(4-chlorophenyl)butan-2-ol and (S)-4-(4-chlorophenyl)butan-2-ol. sigmaaldrich.comchemsrc.com The spatial arrangement of the substituents around this stereocenter is crucial, as it dictates the molecule's interaction with other chiral molecules, including biological receptors. chim.it The resolution of racemic mixtures and the asymmetric synthesis of the individual enantiomers are therefore important areas of research. aocs.orggoogle.com Biocatalytic methods, often employing whole cells of microorganisms like Acetobacter pasteurianus or isolated enzymes, have proven effective in producing the desired stereoisomer with high purity. d-nb.info
The stereochemistry of related diols, such as 1-(4-chlorophenyl)butane-1,3-diol, has also been investigated, with methods developed to synthesize all four possible stereoisomers by combining organo- and biocatalysis. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.66 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
This table is based on data from available chemical supplier information. amadischem.com
Historical Perspective on Analogous Butanol Derivatives and Chlorophenyl Scaffolds in Synthesis
The study of butanol and its derivatives has a long history. Initially, butanol was primarily produced through fermentation using bacteria like Clostridium acetobutylicum, a process that was significant in the early 20th century. chemcess.comwikipedia.org Since the mid-20th century, chemical synthesis has become the dominant production method, with processes like the hydroformylation of propene (oxo process) being widely used. wikipedia.orgresearchgate.netwikipedia.org Butanol itself is a versatile solvent and an intermediate in the production of various chemicals, including plasticizers and coatings. wikipedia.orgwikipedia.org
The incorporation of a chlorophenyl group into organic molecules has been a long-standing strategy in medicinal chemistry. nih.gov The presence of chlorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has led to the development of numerous chlorinated drugs for treating a wide range of conditions.
The combination of these two chemical entities in compounds like this compound represents a convergence of historical developments in industrial chemical synthesis and medicinal chemistry. The focus on chiral synthesis of such molecules is a more recent trend, driven by a greater understanding of the importance of stereochemistry in pharmacology. utupub.fi
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the existing research, several areas concerning this compound and its derivatives remain to be fully explored. A key research gap is the comprehensive evaluation of the biological activities of the individual enantiomers of this compound and its derivatives. While their potential as pharmaceutical intermediates is acknowledged, detailed studies on their specific pharmacological profiles are limited.
Another area for further investigation is the development of more efficient and sustainable synthetic methods. While biocatalytic reductions have shown promise, there is still a need for biocatalysts with improved stability, activity, and substrate scope. acs.org Exploring a wider range of microorganisms and enzymes could lead to more effective production of enantiomerically pure this compound.
Furthermore, the full synthetic potential of this compound as a chiral building block has not been exhausted. Research could focus on utilizing its dual functionality—the hydroxyl group and the reactive chlorophenyl ring—to construct novel and complex molecular architectures with potential applications in materials science and agrochemicals, in addition to pharmaceuticals.
Table 2: Research Objectives for this compound
| Objective | Description |
|---|---|
| Pharmacological Profiling | In-depth investigation of the biological activities of the (R) and (S) enantiomers to identify potential therapeutic applications. |
| Advanced Biocatalysis | Discovery and engineering of novel enzymes for more efficient and selective synthesis of the chiral alcohol. |
| Synthetic Diversification | Exploration of new chemical transformations to create a wider range of derivatives with diverse functionalities. |
| Mechanistic Studies | Detailed studies on the mechanisms of the enzymatic and chemical reactions involving this compound to enable better process optimization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKGZZVRRFXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Chlorophenyl Butan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.ine3s-conferences.org For 4-(4-chlorophenyl)butan-2-ol, the primary strategic disconnections focus on the most synthetically accessible transformations.
A functional group interconversion (FGI) approach first identifies the secondary alcohol as being derivable from a ketone. This leads to the immediate precursor, 4-(4-chlorophenyl)butan-2-one (B57468). This disconnection is strategically sound as the reduction of ketones to secondary alcohols is a high-yielding and well-established transformation in organic chemistry.
Further disconnection of the ketone precursor, 4-(4-chlorophenyl)butan-2-one, can be envisioned through two main C-C bond-forming strategies:
Disconnection adjacent to the carbonyl group: This suggests an acylation reaction, potentially involving a Friedel-Crafts acylation of chlorobenzene (B131634) with a butanoyl derivative, although this can lead to isomeric products. A more common approach involves the reaction of a chlorophenyl-containing nucleophile with an acetone (B3395972) electrophile or equivalent.
Disconnection between the beta and gamma carbons: This route points towards a reaction between a chlorobenzyl halide and the enolate of acetone. This is a robust and widely used method for forming such carbon-carbon bonds.
These disconnections provide a logical roadmap for the synthesis, with the reduction of 4-(4-chlorophenyl)butan-2-one being the most direct and final step in many synthetic routes.
Reduction-Based Approaches to the Secondary Alcohol Functionality
The conversion of the ketone, 4-(4-chlorophenyl)butan-2-one, to the target secondary alcohol is a pivotal step. This transformation can be achieved through several reliable reductive methods.
Reduction of 4-(4-Chlorophenyl)butan-2-one and Related Ketones
The reduction of the carbonyl group in 4-(4-chlorophenyl)butan-2-one is the most direct pathway to this compound. The choice of reducing agent and conditions can be tailored to achieve high yields and, if necessary, selectivity over other functional groups.
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial processes due to the low cost of hydrogen gas. For the hydrogenation of ketones like 4-(4-chlorophenyl)butan-2-one, various catalysts can be employed.
Studies on the similar compound 4-phenyl-2-butanone have shown that platinum-based catalysts, such as Platinum on Titania (Pt/TiO₂), are effective for this transformation. researchgate.netqub.ac.uk The reaction conditions, including solvent, temperature, and pressure, can influence the reaction rate and selectivity. For instance, the hydrogenation of 4-phenyl-2-butanone over a 4% Pt/TiO₂ catalyst can be performed at 70°C and 5 bar of H₂ pressure. researchgate.netresearchgate.net The choice of solvent is critical; alcoholic and aromatic solvents tend to favor the hydrogenation of the carbonyl group over the aromatic ring. qub.ac.uk However, under more forcing conditions or with less selective catalysts like palladium on carbon (Pd/C), there is a risk of competing hydrodechlorination or saturation of the chlorophenyl ring.
Table 1: Representative Conditions for Catalytic Hydrogenation
| Catalyst | Substrate | Solvent | Pressure (bar) | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Pt/TiO₂ | 4-Phenyl-2-butanone | 2-Propanol | 5 | 70 | 4-Phenyl-2-butanol |
| Pd/C | 4-(4-chlorophenyl)butan-2-one | Ethanol (B145695) | 1-10 | 25-50 | This compound |
Note: Data for the specific substrate 4-(4-chlorophenyl)butan-2-one is based on typical conditions for this type of transformation.
Metal hydrides are a versatile class of reagents for the reduction of carbonyl compounds. chem-station.com They act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. uop.edu.pkslideshare.net
Sodium Borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to alcohols. pharmaguideline.com It is known for its excellent functional group tolerance, meaning it will not reduce esters, amides, or carboxylic acids, and it does not affect the chlorophenyl group. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol at room temperature. chem-station.com The workup is straightforward, involving quenching with water or dilute acid to neutralize any remaining reagent and protonate the resulting alkoxide.
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a much more powerful and less selective reducing agent than NaBH₄. davuniversity.org It readily reduces ketones, as well as a wide range of other functional groups including esters, carboxylic acids, and amides. pharmaguideline.com Due to its high reactivity, LAH reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water. uop.edu.pk While highly effective for reducing the ketone, its lack of selectivity makes NaBH₄ the more common and safer choice when only the ketone needs to be reduced.
Table 2: Metal Hydride Reduction of 4-(4-Chlorophenyl)butan-2-one
| Reagent | Solvent | Temperature | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | High selectivity for ketones, safe, easy workup. |
Reductive Arylation of Electron-Deficient Olefins Precursors
An alternative strategy involves the formation of the carbon skeleton and the reduction of a precursor in a single conceptual sequence. This can be envisioned through the reductive arylation of an electron-deficient olefin, such as methyl vinyl ketone or a related α,β-unsaturated carbonyl compound.
This process would typically involve two key steps:
Conjugate Addition: A 4-chlorophenyl nucleophile, such as one derived from a Grignard reagent (4-chlorophenylmagnesium bromide) or an organocuprate, is added to the β-position of the α,β-unsaturated ketone. This forms the carbon skeleton of 4-(4-chlorophenyl)butan-2-one.
Reduction: The resulting ketone is then reduced to the secondary alcohol in a subsequent step using the methods described previously (e.g., NaBH₄).
While this is not a direct "reductive arylation" in one pot, it represents a convergent strategy where the key C-C bond is formed before the final reductive step to install the alcohol functionality.
Stereoselective and Enantioselective Synthesis of this compound Enantiomers
The structure of this compound contains a stereocenter at the C-2 position, meaning it can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer requires stereoselective methods. The most common approach is the asymmetric reduction of the prochiral ketone, 4-(4-chlorophenyl)butan-2-one.
This can be achieved through several advanced techniques:
Catalytic Asymmetric Hydrogenation: This method uses a chiral metal catalyst, often based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP). These catalysts create a chiral environment that directs the delivery of hydrogen to one face of the carbonyl group, leading to a preponderance of one enantiomer.
Enzyme-Catalyzed Reduction: Biocatalysis using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases offers an environmentally friendly and highly selective method for producing chiral alcohols. These enzymes can operate under mild conditions and often provide exceptionally high enantiomeric excess (ee).
Chiral Metal Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from borohydrides modified with chiral ligands (e.g., the Corey-Bakshi-Shibata or CBS catalyst system), can also effect the enantioselective reduction of ketones.
These methods are crucial in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Asymmetric Catalysis for Chiral Alcohol Formation
Asymmetric catalysis provides a powerful and atom-economical approach to generating chiral molecules. This is achieved by using a small amount of a chiral catalyst to convert a large quantity of a prochiral substrate into a single enantiomer of the product. The primary route to chiral this compound via this method is the asymmetric reduction of the corresponding prochiral ketone, 4-(4-chlorophenyl)butan-2-one.
The enantioselective reduction of prochiral ketones can be efficiently achieved using transition metal catalysts complexed with chiral ligands. A prominent example is asymmetric transfer hydrogenation (ATH), which typically employs ruthenium (II) complexes. Catalysts such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, like Ru-TsDPEN, are highly effective for the reduction of a wide range of ketones. nih.govkanto.co.jp In this process, a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, provides the hydride that is stereoselectively delivered to the carbonyl group of the substrate. kanto.co.jp
Another well-established class of catalysts for the asymmetric reduction of ketones is chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. nih.govinsuf.orgtcichemicals.com These organocatalysts, derived from chiral amino alcohols, coordinate with borane (B79455) (BH₃) to form a complex that activates the ketone for enantioselective reduction. nih.govtcichemicals.com The catalyst can be generated in situ from a chiral lactam alcohol and borane, simplifying the procedure. organic-chemistry.org This method is known for its high enantioselectivity across a broad spectrum of ketone substrates. insuf.orgorganic-chemistry.org
| Catalyst System | Substrate Type | Typical Hydrogen Donor | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| (R,R)-Ru-TsDPEN | Aryl Ketones | HCOOH/NEt₃ | >95% |
| (S)-CBS Catalyst | Aryl Alkyl Ketones | BH₃-THF | 90-98% |
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.net For the synthesis of chiral alcohols, organocatalytic hydride reductions mimic biological systems by using a dihydropyridine (B1217469) analogue, such as a Hantzsch ester, as the hydride source. researchgate.net Chiral amines or their salts, derived from amino acids like proline or phenylalanine, can catalyze the enantioselective transfer of a hydride to the β-position of an α,β-unsaturated aldehyde, which can be a precursor to the target alcohol after further modification. While direct organocatalytic reduction of simple ketones like 4-(4-chlorophenyl)butan-2-one is less common, the reduction of related α,β-unsaturated systems is well-established. researchgate.net
Biocatalytic Transformations (e.g., Enzymatic Kinetic Resolution)
Biocatalysis has emerged as a powerful and sustainable method for producing enantiomerically pure compounds under mild reaction conditions. For chiral alcohols, the most common strategy is the kinetic resolution of a racemic mixture.
Enzymatic kinetic resolution (EKR) employs enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.comnih.govnih.gov This difference in reaction rates allows for the separation of the two enantiomers. Lipase B from Candida antarctica (CALB) is a widely used and highly effective biocatalyst for the resolution of secondary alcohols. nih.govmdpi.comnih.gov The enzyme demonstrates high enantioselectivity and stability in organic solvents. mdpi.comresearchgate.net In a typical resolution of racemic this compound, CALB would catalyze the acylation of one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric excess. mdpi.com
| Enzyme | Substrate | Acyl Donor | Solvent | Typical Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | rac-4-(4-Chlorophenyl)butan-2-ol | Vinyl Acetate | Hexane (B92381) or MTBE | (S)-alcohol (>95% ee) and (R)-acetate (>95% ee) at ~50% conversion |
| Pseudomonas cepacia Lipase (PSL) | rac-Secondary Alcohols | Vinyl Acetate | tert-Butyl methyl ether | High enantioselectivity for one enantiomer |
Chiral Auxiliary-Based Strategies
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a subsequent reaction diastereoselectively. After the desired transformation, the auxiliary is removed. wikipedia.org
Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. wikipedia.orgrsc.orgsantiago-lab.com These are typically derived from readily available amino acids. santiago-lab.com A synthetic route to chiral this compound could involve an asymmetric aldol (B89426) reaction. researchgate.net First, an Evans auxiliary is acylated with propionyl chloride. The resulting imide is then converted to its boron enolate, which reacts with 2-(4-chlorophenyl)acetaldehyde. This aldol addition proceeds with high diastereoselectivity to form a β-hydroxy imide. researchgate.net Subsequent removal of the auxiliary, for instance by reductive cleavage with lithium borohydride, yields the chiral 1,3-diol, which can then be converted to the target butan-2-ol. santiago-lab.com
| Chiral Auxiliary | Key Reaction | Typical Diastereomeric Ratio (d.r.) | Cleavage Method | Product |
|---|---|---|---|---|
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Aldol Addition | >95:5 | LiBH₄ Reduction | Chiral 1,3-Diol |
Diastereoselective Synthetic Routes
Diastereoselective reactions are employed to create a specific stereoisomer from a substrate that already contains a chiral center. A common strategy for synthesizing 1,3-diols, which are structurally related to the target molecule, is the substrate-directed reduction of β-hydroxy ketones. youtube.com
The synthesis can begin with an aldol reaction between the enolate of acetone and 4-chlorobenzaldehyde (B46862) to produce 4-hydroxy-4-(4-chlorophenyl)butan-2-one. organic-chemistry.orgnih.gov This β-hydroxy ketone can then be reduced diastereoselectively. The Narasaka-Prasad reduction, for example, utilizes a boron chelating agent, such as diethylmethoxyborane, followed by reduction with sodium borohydride. This method typically affords high selectivity for the syn-1,3-diol due to the formation of a six-membered cyclic intermediate that directs the hydride attack. youtube.com While this provides a 1,3-diol, further chemical modifications would be necessary to arrive at the this compound structure.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles are relevant to the synthesis of this compound.
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Catalytic reactions, such as asymmetric hydrogenation, have a high atom economy because the catalyst is used in small amounts and is not consumed. In contrast, the use of stoichiometric reagents, including some chiral auxiliary methods, can result in lower atom economy due to the mass of the auxiliary which is later removed.
Use of Greener Solvents: Many organic reactions are performed in volatile and often toxic organic solvents. Green chemistry encourages the use of more environmentally benign alternatives like water, ethanol, or supercritical fluids. neuroquantology.commgesjournals.commdpi.com For instance, some asymmetric transfer hydrogenations using Ru-TsDPEN catalysts can be effectively carried out in water, which is non-toxic, non-flammable, and readily available. rsc.org Biocatalytic resolutions are also often performed in greener solvents like methyl tert-butyl ether (MTBE) or even in solvent-free systems. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. All the asymmetric catalytic methods discussed (chiral ligand-mediated, organocatalytic, and biocatalytic) adhere to this principle, offering more sustainable routes to chiral this compound compared to methods requiring stoichiometric amounts of chiral reagents.
Solvent-Free and Aqueous Medium Reactions
The initial aldol condensation step is a prime candidate for the application of green chemistry principles, specifically through the use of solvent-free or aqueous reaction conditions. rsc.orgchemicalforums.combrainly.comresearchgate.netrsc.orgchegg.comtruman.edu
Solvent-Free Aldol Condensation:
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. rsc.orgtruman.edu In the context of the Claisen-Schmidt condensation, this can be achieved by grinding the solid reactants, 4-chlorobenzaldehyde and a solid source of acetone (or by using a minimal amount of a liquid reactant as the medium), with a solid base catalyst like sodium hydroxide (B78521). rsc.org The reaction is often facilitated by the formation of a eutectic mixture, where the combination of solids liquefies, allowing the reaction to proceed.
| Reactants | Catalyst | Conditions | Yield | Reference |
| 4-Chlorobenzaldehyde, Acetone | Solid NaOH | Grinding, Room Temp. | High | rsc.org |
Aqueous Aldol Condensation:
Performing the aldol condensation in water as the solvent is another green alternative. chemicalforums.comresearchgate.net This approach avoids the use of hazardous organic solvents and can simplify product isolation. The reaction is typically catalyzed by a base, such as sodium hydroxide, dissolved in water. While the organic reactants may have limited solubility in water, the reaction can still proceed efficiently, often with the product precipitating out of the solution upon formation. chemicalforums.com
| Reactants | Catalyst/Medium | Conditions | Yield | Reference |
| 4-Chlorobenzaldehyde, Acetone | NaOH / Water | Stirring, Room Temp. | Good | chemicalforums.comresearchgate.net |
Atom-Economical Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The synthesis of this compound can be designed to maximize atom economy, particularly in the reduction steps.
The selective hydrogenation of the carbon-carbon double bond in 4-(4-chlorophenyl)but-3-en-2-one is a key step where atom economy is crucial. Catalytic hydrogenation, using molecular hydrogen (H₂) and a heterogeneous catalyst, is a highly atom-economical method as it involves the addition of hydrogen atoms with no byproducts. acs.org
Similarly, the subsequent reduction of the ketone, 4-(4-chlorophenyl)butan-2-one, to the final alcohol product is most atom-economical when using catalytic hydrogenation. This method again only introduces hydrogen atoms to the molecule.
Sustainable Catalysis Development
The development of sustainable catalysts is paramount for environmentally benign chemical processes. For the synthesis of this compound, this is particularly relevant in the reduction steps.
Selective Hydrogenation of the α,β-Unsaturated Ketone:
Achieving selective reduction of the C=C double bond while leaving the C=O group intact is a common challenge. Sustainable catalysts for this transformation often involve earth-abundant metals or supported noble metals that can be recycled and reused. Catalysts based on metals like nickel, copper, or iron are being explored as more sustainable alternatives to precious metals like palladium and platinum. acs.org The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), simplifies catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.netacs.org
Reduction of the Ketone:
For the reduction of 4-(4-chlorophenyl)butan-2-one to the corresponding alcohol, a variety of sustainable catalytic systems can be employed. Biocatalysis, using enzymes such as alcohol dehydrogenases, offers a highly selective and environmentally friendly approach, often operating under mild conditions in aqueous media. brainly.com Additionally, catalytic transfer hydrogenation, which uses a safe and easily handled hydrogen donor like isopropanol or formic acid in place of gaseous hydrogen, is another sustainable option. rsc.org
| Reaction Step | Catalyst Type | Advantages |
| Selective C=C Reduction | Heterogeneous (e.g., Ni, Cu) | Recyclable, avoids precious metals |
| Ketone Reduction | Biocatalysts (Enzymes) | High selectivity, mild conditions, aqueous media |
| Ketone Reduction | Transfer Hydrogenation | Avoids use of H₂ gas, safer |
Novel and Emerging Synthetic Approaches
Beyond established green methodologies, novel and emerging synthetic approaches like flow chemistry and photoredox catalysis offer exciting possibilities for the synthesis of this compound.
Flow Chemistry Applications
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. vapourtec.comrsc.orgacsgcipr.orgmdpi.combeilstein-journals.org
The multi-step synthesis of this compound is well-suited for a continuous flow process. Each step of the reaction sequence—aldol condensation, selective hydrogenation, and ketone reduction—could be performed in sequential flow reactors. For instance, the hydrogenation steps can be carried out using packed-bed reactors containing a solid-supported catalyst. vapourtec.combeilstein-journals.org This approach allows for the direct conversion of the starting materials to the final product without the need for isolation and purification of intermediates, leading to a more efficient and streamlined process.
Photoredox Catalysis in C-C or C-O Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-O bonds under mild conditions. nih.govresearchgate.netorganic-chemistry.orgacs.orgacs.orgacs.orgnih.govnih.govacs.orgresearchgate.netmdpi.comsigmaaldrich.comdocumentsdelivered.comacs.orgnih.gov While a direct, one-step photoredox synthesis of this compound from simple precursors is not yet established, the principles of photoredox catalysis can be envisioned for novel synthetic routes.
Potential C-C Bond Formation:
A hypothetical photoredox approach could involve the coupling of a radical precursor derived from a chlorophenyl source with a four-carbon building block containing a hydroxyl group. For example, a photoredox-generated aryl radical from 4-chlorobromobenzene could potentially add to a suitable butene derivative.
Potential C-O Bond Formation:
Alternatively, photoredox catalysis could be employed for the final reduction step. While less common than traditional methods, photoredox-mediated reductions of ketones to alcohols are being developed, often using a hydrogen atom donor in the presence of a photocatalyst.
These photoredox strategies represent cutting-edge research directions and highlight the potential for developing entirely new and more efficient synthetic pathways to molecules like this compound in the future.
Reactivity and Mechanistic Investigations of 4 4 Chlorophenyl Butan 2 Ol
Functional Group Transformations of the Hydroxyl Group
The secondary hydroxyl (-OH) group is the most reactive site in the 4-(4-Chlorophenyl)butan-2-ol molecule under many conditions. It can undergo a variety of transformations, including oxidation, etherification, esterification, and nucleophilic substitution, allowing for the synthesis of a wide range of derivatives.
Oxidation Reactions
The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 4-(4-chlorophenyl)butan-2-one (B57468). The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the aromatic ring.
Common Oxidizing Agents and Expected Products
| Oxidizing Agent | Reagent(s) | Expected Product |
|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, acetone (B3395972) | 4-(4-Chlorophenyl)butan-2-one |
| PCC Oxidation | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | 4-(4-Chlorophenyl)butan-2-one |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | 4-(4-Chlorophenyl)butan-2-one |
These reactions proceed via different mechanisms. For instance, chromate-based oxidations involve the formation of a chromate (B82759) ester followed by an E2-like elimination of the alpha-proton. The Swern oxidation relies on the formation of an alkoxysulfonium salt, which then undergoes intramolecular elimination. The Dess-Martin oxidation uses a hypervalent iodine compound to achieve a mild and selective oxidation.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether or an ester functional group through various established synthetic methods.
Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by removing water as it forms. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine) for a more rapid and often irreversible reaction.
Etherification: A common method for forming ethers from alcohols is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. This method is most effective with primary alkyl halides to avoid competing elimination reactions.
Summary of Etherification and Esterification Reactions
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Fischer Esterification | R-COOH, H₂SO₄ (catalyst) | 4-(4-Chlorophenyl)butan-2-yl ester |
| Acylation | R-COCl, Pyridine | 4-(4-Chlorophenyl)butan-2-yl ester |
Halogenation and Other Nucleophilic Substitutions
Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. msu.edu Therefore, the -OH group must first be converted into a better leaving group. libretexts.org
One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. The leaving group is then a neutral water molecule, which is much more stable. libretexts.org Strong hydrohalic acids like HBr and HCl can be used to convert secondary alcohols into the corresponding alkyl halides via an Sₙ1 or Sₙ2 mechanism. msu.edu
Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are widely used to convert secondary alcohols into alkyl chlorides and bromides, respectively, under milder conditions. libretexts.org These reagents first form an intermediate (a chlorosulfite or phosphite (B83602) ester) which then undergoes internal or external nucleophilic attack by the halide ion. libretexts.org
Another important method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, and their corresponding alkyl sulfonates can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions, typically with inversion of stereochemistry.
Methods for Nucleophilic Substitution of the Hydroxyl Group
| Reagent(s) | Intermediate/Activated Group | Final Product (with Nu⁻) |
|---|---|---|
| Concentrated HBr | -OH₂⁺ | 2-Bromo-4-(4-chlorophenyl)butane |
| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | 2-Chloro-4-(4-chlorophenyl)butane |
| Phosphorus Tribromide (PBr₃) | Bromophosphite ester | 2-Bromo-4-(4-chlorophenyl)butane |
Mitsunobu Reaction Pathways and Stereochemical Control
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a variety of other functional groups, such as esters, ethers, and azides. wikipedia.orgorganic-chemistry.org A key feature of this reaction is that it proceeds with a predictable and clean inversion of stereochemistry at the alcohol carbon, making it invaluable in stereoselective synthesis. organic-chemistry.orgnih.govnih.gov
The reaction typically involves the alcohol, a nucleophile (often a carboxylic acid or an imide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
The mechanism is complex but is understood to proceed through the following key steps:
Triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. wikipedia.org
This intermediate deprotonates the nucleophile (e.g., a carboxylic acid).
The alcohol's oxygen atom then attacks the now-activated phosphorus atom, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). organic-chemistry.org
The conjugate base of the nucleophile then displaces the activated hydroxyl group via a classic Sₙ2 backside attack, resulting in the final product with inverted stereochemistry. wikipedia.orgyoutube.com
For this compound, a chiral secondary alcohol, the Mitsunobu reaction provides a reliable method to invert its stereocenter. For example, reacting (R)-4-(4-chlorophenyl)butan-2-ol with benzoic acid under Mitsunobu conditions would yield (S)-4-(4-chlorophenyl)butan-2-yl benzoate. Recent advancements have focused on developing reagents that simplify the purification process, such as using 4-(diphenylphosphino)benzoic acid, which acts as both the reductant and the pronucleophile. organic-chemistry.org
Mitsunobu Reaction Overview
| Reactants | Reagents | Expected Product | Stereochemistry |
|---|---|---|---|
| This compound, R-COOH | PPh₃, DIAD/DEAD | 4-(4-Chlorophenyl)butan-2-yl ester | Inversion |
| This compound, Phthalimide | PPh₃, DIAD/DEAD | N-(4-(4-Chlorophenyl)butan-2-yl)phthalimide | Inversion |
Reactions Involving the Phenyl and Alkyl Moieties
Aromatic Ring Functionalizations (e.g., Electrophilic Aromatic Substitution)
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity (i.e., the position of substitution) of the reaction are controlled by the substituents already present on the ring: the chlorine atom and the alkyl chain (-CH₂CH(OH)CH₂CH₃).
Chlorine (-Cl): This is an ortho, para-directing group. Due to its electronegativity, it withdraws electron density from the ring via the inductive effect, making it a deactivating group. However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. uci.edu
Alkyl group (-R): This is an ortho, para-directing and activating group. It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. uci.edu
In this compound, the two substituents are para to each other. The alkyl group activates the ring, while the chloro group deactivates it. Therefore, the activating alkyl group will primarily control the position of substitution. Both groups direct to the same positions: the two carbons ortho to the alkyl group (which are also meta to the chlorine) and the two carbons ortho to the chlorine (which are also meta to thealkyl group).
Considering steric hindrance from the relatively bulky alkyl chain, electrophilic attack is most likely to occur at the positions ortho to the alkyl group.
Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction Type | Reagent(s) | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-4-chlorophenyl)butan-2-ol |
| Halogenation | Br₂, FeBr₃ | 4-(2-Bromo-4-chlorophenyl)butan-2-ol |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-(2-Acyl-4-chlorophenyl)butan-2-ol |
Side-Chain Elongation and Modification
The secondary alcohol group is the primary site for reactivity on the aliphatic side-chain of this compound. This functional group can be modified through several established synthetic routes, altering the compound's physical and chemical properties. Key modifications include oxidation, acylation, and dehydration.
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-(4-chlorophenyl)butan-2-one. docbrown.infowikipedia.org This transformation is typically achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include chromium-based compounds like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or pyridinium chlorochromate (PCC). libretexts.org Milder and more selective methods, such as the Swern or Dess-Martin periodinane oxidations, are also effective. wikipedia.org The reaction involves the removal of a hydride equivalent from the alcohol, converting the hydroxyl group into a carbonyl group. wikipedia.org
Acylation: The hydroxyl group can undergo acylation to form esters. This is often achieved by reacting the alcohol with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine. thieme-connect.de This reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom acts as the nucleophile. The process is widely used for installing protecting groups or for synthesizing ester derivatives with potentially different biological activities. thieme-connect.de
Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of alkenes through the elimination of a water molecule. libretexts.orgchemguide.co.uk Due to the structure of the starting material, a mixture of products can be formed. The reaction typically proceeds via an E1 mechanism, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation intermediate. byjus.comyoutube.com A proton can then be eliminated from an adjacent carbon to form a double bond. This can result in the formation of both but-1-ene and but-2-ene derivatives. libretexts.orgchemguide.co.uk
The table below summarizes these plausible modifications.
| Reaction Type | Reagent Example | Product |
| Oxidation | Chromic Acid (H₂CrO₄) | 4-(4-Chlorophenyl)butan-2-one |
| Acylation | Acetic Anhydride | 4-(4-Chlorophenyl)butan-2-yl acetate |
| Dehydration | Sulfuric Acid (H₂SO₄), Heat | Mixture including 1-(4-chlorophenyl)but-2-ene and 4-(4-chlorophenyl)but-1-ene |
Mechanistic Insights into Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for predicting products and controlling reaction outcomes, particularly regarding stereochemistry.
The kinetics of reactions involving this compound are heavily dependent on the reaction type and conditions.
Substitution Reactions (Sₙ1 vs. Sₙ2): Conversion of the alcohol to an alkyl halide with hydrogen halides (e.g., HBr) can proceed via either an Sₙ1 or Sₙ2 mechanism. libretexts.orglibretexts.org For a secondary alcohol like this, the pathway is sensitive to conditions. In strongly acidic, polar protic solvents, an Sₙ1 pathway involving a secondary carbocation intermediate is likely. libretexts.org The rate-determining step is the formation of this carbocation. libretexts.org Conversely, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) typically favor an Sₙ2 mechanism, which involves a single, concerted step and avoids a discrete carbocation intermediate. youtube.com The transition state for the Sₙ2 reaction would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the bond to the leaving group.
Elimination Reactions (E1 vs. E2): Acid-catalyzed dehydration generally proceeds through an E1 mechanism. The rate-determining step is the formation of the secondary carbocation after the loss of water. byjus.com The stability of this intermediate influences the reaction rate. The presence of the phenyl group can offer some stabilization to the carbocation. The subsequent deprotonation is a fast step.
While specific computational studies on this compound are not widely published, density functional theory (DFT) and other quantum mechanical methods are powerful tools for investigating the reaction pathways of secondary alcohols in general. nih.govacs.orgornl.gov Such studies can provide deep insights into reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products.
For a reaction like the acid-catalyzed dehydration of this compound, a computational study would typically model the following:
The initial protonation of the hydroxyl group.
The energy barrier (activation energy) associated with the loss of the water molecule to form the secondary carbocation.
The relative stabilities of possible carbocation rearrangements, if any.
The transition states for the elimination of a proton from adjacent carbons to form the different possible alkene isomers (e.g., 1-(4-chlorophenyl)but-2-ene vs. 4-(4-chlorophenyl)but-1-ene).
These calculations help predict the major product by identifying the lowest energy reaction pathway and can elucidate the role of solvent and catalyst in influencing reaction selectivity and rate. nih.govacs.org
Stereochemical Implications in Downstream Transformations
As a chiral molecule, the stereochemistry at the C2 position of this compound is a critical factor in many of its reactions, especially those that proceed via stereospecific mechanisms.
A prominent example is the Mitsunobu reaction , which allows for the conversion of a secondary alcohol into various other functional groups with a predictable inversion of stereochemistry. This reaction is highly valued in asymmetric synthesis. When a chiral, enantioenriched alcohol like (R)-4-(4-chlorophenyl)butan-2-ol is subjected to Mitsunobu conditions—typically involving a nucleophile (like benzoic acid), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD)—the reaction proceeds through an Sₙ2 pathway.
The mechanism involves the activation of the alcohol by triphenylphosphine and DEAD to form an alkoxyphosphonium salt, which is an excellent leaving group. The nucleophile then attacks the chiral carbon from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter.
The stereochemical outcome is summarized in the table below.
| Starting Material | Reaction | Key Reagents | Product | Stereochemical Outcome |
| (R)-4-(4-Chlorophenyl)butan-2-ol | Mitsunobu Reaction | Benzoic Acid, PPh₃, DEAD | (S)-4-(4-Chlorophenyl)butan-2-yl benzoate | Inversion of Configuration |
| (S)-4-(4-Chlorophenyl)butan-2-ol | Mitsunobu Reaction | Benzoic Acid, PPh₃, DEAD | (R)-4-(4-Chlorophenyl)butan-2-yl benzoate | Inversion of Configuration |
This stereospecificity makes reactions like the Mitsunobu indispensable for controlling the three-dimensional structure of molecules in multi-step syntheses, where the precise configuration of each stereocenter is crucial for the final product's function.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Chlorophenyl Butan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 4-(4-Chlorophenyl)butan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques provides definitive confirmation of its constitution and stereochemistry.
One-Dimensional (¹H, ¹³C) NMR Analysis
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each environment. The aromatic protons on the p-substituted chlorophenyl ring typically appear as two doublets due to symmetry. The protons of the butanol chain exhibit characteristic multiplicities based on spin-spin coupling with adjacent protons, following the n+1 rule. docbrown.info
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1' (CH₃) | ~1.2 | Doublet | ~6.2 | 3H |
| H-2' (CHOH) | ~3.8 | Multiplet | - | 1H |
| H-3 (CH₂) | ~1.7-1.8 | Multiplet | - | 2H |
| H-4 (CH₂) | ~2.6-2.7 | Multiplet | - | 2H |
| Aromatic (H-a) | ~7.1 | Doublet | ~8.5 | 2H |
| Aromatic (H-b) | ~7.2-7.3 | Doublet | ~8.5 | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated: four for the butanol chain and four for the p-chlorophenyl ring (two for the protonated carbons and two for the quaternary carbons). The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon attached to the hydroxyl group (C-2') and the carbon bonded to chlorine appearing at characteristic downfield positions. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' | ~23 |
| C-2' | ~67 |
| C-3 | ~40 |
| C-4 | ~31 |
| Aromatic C-a | ~129 |
| Aromatic C-b | ~130 |
| Aromatic C (ipso) | ~140 |
Two-Dimensional (2D) NMR for Connectivity and Stereochemistry
2D NMR experiments are instrumental in establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling networks. For this compound, COSY would show correlations between the methyl protons (H-1') and the methine proton (H-2'), and sequentially along the chain from H-2' to H-3 and H-3 to H-4, confirming the butanol backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include the link from the benzylic protons (H-4) to the aromatic carbons, and from the methyl protons (H-1') to the carbinol carbon (C-2'), solidifying the connection between the aromatic ring and the aliphatic chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space. In a flexible molecule like this, it can provide information about preferred conformations.
Expected Key 2D NMR Correlations
| Experiment | Correlated Nuclei | Information Provided |
|---|---|---|
| COSY | H-1' ↔ H-2' | Connectivity in the butanol chain |
| COSY | H-2' ↔ H-3 | Connectivity in the butanol chain |
| COSY | H-3 ↔ H-4 | Connectivity in the butanol chain |
| HSQC | H-1' ↔ C-1' | Direct C-H bond confirmation |
| HSQC | H-a ↔ C-a | Direct C-H bond confirmation |
| HMBC | H-4 ↔ Aromatic C (ipso) | Link between chain and ring |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₁₀H₁₃ClO), the exact mass can be calculated with high precision. chemsrc.comnih.gov A key feature in the mass spectrum is the isotopic pattern of chlorine, which presents as two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₄ClO⁺ | 185.0728 |
| [M+Na]⁺ | C₁₀H₁₃ClNaO⁺ | 207.0547 |
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. docbrown.info
Alpha-Cleavage: The bond adjacent to the oxygen atom is prone to cleavage. The most favorable alpha-cleavage would involve the loss of the larger chlorophenylethyl radical, leading to the formation of a highly abundant ion at m/z 45, [CH₃CHOH]⁺.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an ion at m/z 166.0571, [C₁₀H₁₂Cl]⁺.
Benzylic Cleavage: Cleavage of the C3-C4 bond can produce a chlorobenzyl radical and a corresponding cation, or vice-versa.
Plausible Fragment Ions in the Mass Spectrum
| m/z | Proposed Formula | Description |
|---|---|---|
| 184/186 | [C₁₀H₁₃ClO]⁺ | Molecular Ion ([M]⁺) with Cl isotope pattern |
| 166/168 | [C₁₀H₁₂Cl]⁺ | Loss of H₂O from the molecular ion |
| 125/127 | [C₇H₆Cl]⁺ | Chlorotropylium ion or related fragment |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comdntb.gov.ua
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol, typically centered around 3300-3400 cm⁻¹. docbrown.info Other key absorptions include C-H stretches for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and a strong C-O stretching band around 1100-1200 cm⁻¹. The presence of the chlorine atom would be indicated by a C-Cl stretching vibration in the lower frequency region (typically 800-600 cm⁻¹), while the para-substitution pattern on the benzene (B151609) ring would give rise to a characteristic C-H out-of-plane bending band around 840-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Cl stretch would also be Raman active. This technique is particularly useful for analyzing the skeletal vibrations of the molecule. semanticscholar.org
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1600, 1490 | C=C stretch | Aromatic Ring |
| ~1150 | C-O stretch | Secondary Alcohol |
| ~820 | C-H out-of-plane bend | p-disubstituted aromatic |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. Among these, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration of molecules in solution. nih.govnih.gov This is particularly valuable when the compound is not amenable to crystallization.
The fundamental principle of CD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum plots this difference in absorption (ΔA) against wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. Therefore, if the CD spectrum of one enantiomer is known, the absolute configuration of an unknown sample can be determined by comparing its experimental CD spectrum. mtoz-biolabs.com
In the absence of a reference spectrum, the absolute configuration can be established by comparing the experimental VCD spectrum with a theoretically calculated spectrum. biotools.usamericanlaboratory.com This modern approach involves the following steps:
Conformational Analysis: The first step is to identify the stable conformations of the molecule using computational methods, such as Density Functional Theory (DFT).
Spectrum Calculation: For one of the enantiomers (e.g., the (R)-enantiomer), the VCD spectrum is calculated for each stable conformer. These are then averaged based on their predicted Boltzmann population.
Comparison: The calculated VCD spectrum is compared with the experimental spectrum of the chiral sample.
Assignment: If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the sample can be confidently assigned the absolute configuration used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration. americanlaboratory.com
Table 1: Methodological Overview for Absolute Configuration Determination by VCD
| Step | Description | Rationale |
| 1. Sample Preparation | Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃). | To obtain a solution-phase spectrum, free from intermolecular interactions that could complicate analysis. |
| 2. VCD Measurement | Record the VCD spectrum using a VCD spectrometer. | To obtain the experimental chiroptical data for the molecule. |
| 3. Computational Modeling | Perform a conformational search and geometry optimization for one enantiomer (e.g., R-enantiomer) using DFT. | To identify all low-energy conformers that contribute to the observed spectrum. |
| 4. VCD Calculation | Calculate the VCD spectrum for each conformer and obtain a population-weighted average spectrum. | To generate a theoretical spectrum that represents the molecule in its solution-state equilibrium. |
| 5. Spectral Comparison | Compare the experimental VCD spectrum with the calculated spectrum. | The sign and intensity pattern of the bands are compared to find a match. |
| 6. Configuration Assignment | Assign the absolute configuration based on the comparison. | A direct match assigns the configuration used in the calculation; a mirror-image match assigns the opposite configuration. |
X-ray Crystallography for Solid-State Structure Elucidation (if applicable for crystalline derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, provided that a suitable single crystal can be obtained. This technique is only applicable to substances that can be crystallized.
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration through the anomalous dispersion effect. When heavy atoms (such as chlorine or bromine) are present in the structure, they scatter X-rays with a phase shift that is sensitive to their absolute spatial arrangement. The analysis of this effect, often quantified by the Flack parameter, allows for the confident assignment of the R or S configuration at each stereocenter.
While no crystal structure for this compound itself is reported in the surveyed literature, the technique's utility can be illustrated by examining a related halogenated phenyl ethanol (B145695) derivative, R-(+)-1-(2-bromophenyl)ethanol. researchgate.net The crystallographic analysis of this compound provided definitive proof of its absolute configuration and detailed its solid-state conformation and intermolecular interactions. researchgate.net
Should a crystalline derivative of this compound be prepared (for example, through esterification with a carboxylic acid containing a heavy atom), X-ray crystallography could provide the following crucial information:
Unambiguous Absolute Configuration: Direct determination of the R/S configuration at the C2 stereocenter.
Intermolecular Interactions: Identification of hydrogen bonds (involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.
Table 2: Potential Crystallographic Data for a Derivative of this compound (Hypothetical)
This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. The values are hypothetical and for illustrative purposes only.
| Parameter | Description | Example Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 15.2 Å, c = 7.1 Å, β = 98.5° |
| Z | The number of molecules per unit cell. | 2 |
| Flack Parameter | A value used to determine the absolute configuration. A value near zero for the correct enantiomer confirms the assignment. | 0.02(3) |
| Key Torsion Angle | Example: C1-C2-C3-C4, describing the backbone conformation. | 175.2° |
| Hydrogen Bond | O-H···O distance, indicating intermolecular interactions. | 2.75 Å |
Computational and Theoretical Chemistry Studies of 4 4 Chlorophenyl Butan 2 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to simulate the three-dimensional structure of molecules and analyze their conformational preferences. This is particularly important for flexible molecules like 4-(4-Chlorophenyl)butan-2-ol, which can adopt various spatial arrangements due to rotation around its single bonds.
Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. mdpi.comresearchgate.net
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-4-(4-Chlorophenyl)butan-2-ol and (S)-4-(4-Chlorophenyl)butan-2-ol. bldpharm.comsigmaaldrich.comethernet.edu.et These stereoisomers can have different biological activities and interactions with other chiral molecules.
The stability of different conformers of butan-2-ol itself has been analyzed, with specific notations to describe the relative positions of the hydroxyl and methyl groups. researchgate.net For instance, the 'ga' conformation of the C2-C3 bond is identified as the most stable. researchgate.net Furthermore, the orientation of the hydroxyl hydrogen relative to other groups (hydrogen, methyl, or ethyl) gives rise to different C2-O conformers denoted as 'h', 'm', or 'e'. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and properties of molecules.
Quantum chemical calculations are used to determine various electronic properties of this compound. These include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
The molecular electrostatic potential (MEP) is another crucial property derived from quantum chemical calculations. researchgate.netuni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netuni-muenchen.de This information is valuable for predicting how the molecule will interact with other molecules, including identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.netuni-muenchen.de For instance, in related compounds, the negative regions are often located over electronegative atoms like oxygen, while positive regions are found over hydrogen atoms. researchgate.net
Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk Theoretical calculations of NMR spectra are a valuable tool for confirming the structure of synthesized compounds and for interpreting experimental data. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted. liverpool.ac.uk These predicted shifts can then be compared with experimental ¹H and ¹³C NMR spectra to validate the proposed structure of this compound. rsc.orgmdpi.com Discrepancies between calculated and experimental shifts can indicate the presence of specific conformational effects or intermolecular interactions in solution. liverpool.ac.uk
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, for example through the reduction of 4-(4-chlorophenyl)butan-2-one (B57468), quantum chemical calculations can be used to model the reaction pathway. smolecule.com This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy.
By characterizing the transition state, chemists can understand the energy barrier of the reaction (activation energy), which determines the reaction rate. smolecule.com These models can also help to explain the stereoselectivity of a reaction, predicting which stereoisomer is the major product. For instance, in related reactions, computational studies have shown that transition-state stabilization can dictate selectivity. smolecule.com
Molecular Dynamics Simulations (e.g., Solvent Effects, Intermolecular Interactions)
While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not prevalent in publicly available scientific literature, the principles governing its intermolecular interactions and behavior in various solvent environments can be elucidated through computational studies of analogous molecules and fundamental principles of physical organic chemistry. MD simulations serve as powerful computational tools for investigating the dynamics and interactions of atoms and molecules over a period, offering valuable insights into solvent effects and the characteristics of intermolecular forces.
Intermolecular Interactions
The molecular architecture of this compound is characterized by several key features that determine its interactions with neighboring molecules:
Hydrogen Bonding: The presence of a hydroxyl (-OH) group enables the molecule to function as both a hydrogen bond donor and acceptor. This represents a potent and highly directional intermolecular force, wherein the slightly positive hydrogen of the hydroxyl moiety is drawn to electronegative atoms, such as oxygen, in adjacent molecules. scienceskool.co.ukualberta.ca
Dipole-Dipole Interactions: The polarity of the carbon-chlorine and carbon-oxygen bonds results in a net dipole moment within the molecule. These permanent dipoles foster electrostatic attractions between molecules.
Van der Waals Forces (London Dispersion Forces): These are weaker, non-specific attractions that arise from transient fluctuations in electron density. The phenyl ring and the butyl chain are significant contributors to these forces. The strength of dispersion forces correlates with the molecular surface area. scienceskool.co.uk
π-Interactions: The aromatic phenyl ring is capable of engaging in a variety of π-interactions, including π-π stacking with other aromatic systems and cation-π interactions.
Solvent Effects
The behavior of this compound in a solution is profoundly influenced by the properties of the solvent, adhering to the principle of "like dissolves like."
Polar Protic Solvents (e.g., water, ethanol): In such solvents, this compound can participate in hydrogen bonding with the solvent molecules. scienceskool.co.uk The hydroxyl group has the capacity to both donate a hydrogen bond to a solvent molecule and accept one in return, which promotes solubility. libretexts.org
Polar Aprotic Solvents (e.g., acetone (B3395972), dimethyl sulfoxide): These solvents possess dipole moments but lack hydrogen atoms bonded to highly electronegative atoms. Interactions between this compound and these solvents occur primarily through dipole-dipole forces. Although the solvent can act as a hydrogen bond acceptor, it is incapable of donating a hydrogen bond to the solute.
Nonpolar Solvents (e.g., hexane (B92381), toluene): In these environments, the predominant intermolecular interactions are the weaker van der Waals forces. The hydrophobic chlorophenyl and butyl moieties of the molecule will interact favorably with the nonpolar solvent molecules. Nevertheless, the energetic cost of disrupting the strong hydrogen bonds between the alcohol molecules, without the compensatory formation of robust solute-solvent interactions, would likely result in diminished solubility compared to polar solvents.
Computational investigations of similar compounds, such as m-chlorotoluene with 1-alkanols, have employed Density Functional Theory (DFT) to probe the nature of their molecular interactions, underscoring the significance of hydrogen bonding and other intermolecular forces in these systems. nih.gov Moreover, research into the influence of various solvents on substituted nitrobenzene (B124822) derivatives has demonstrated that a molecule's dipole moment can intensify when transitioning from the gas phase to a more polar solvent, which is indicative of substantial solute-solvent interactions. smf.mx
A hypothetical molecular dynamics simulation of this compound in an aqueous environment would likely reveal the formation of a hydration shell surrounding the molecule. The polar hydroxyl group would orient itself towards the water molecules to optimize hydrogen bonding, whereas the nonpolar chlorophenyl and butyl segments would impose a more ordered arrangement on the adjacent water molecules, a phenomenon referred to as hydrophobic hydration.
Data on Intermolecular Interactions
Although direct experimental or simulation data for this compound is limited, a qualitative summary of the anticipated intermolecular forces can be presented.
| Interaction Type | Functional Group Involved | Relative Strength |
|---|---|---|
| Hydrogen Bonding | -OH | Strong |
| Dipole-Dipole | -C-Cl, -C-O-H | Moderate |
| π-Interactions | Phenyl Ring | Moderate |
| Van der Waals | Entire Molecule | Weak (but cumulative) |
Analytical Methodologies for Research and Quality Control of 4 4 Chlorophenyl Butan 2 Ol
Chromatographic Techniques for Purity Assessment and Stereoisomeric Separation
Chromatographic techniques are fundamental in the analysis of 4-(4-chlorophenyl)butan-2-ol, allowing for the separation of the compound from impurities and the resolution of its enantiomers.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. scispace.com It is frequently used to monitor the progress of reactions during its synthesis. In a typical GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase.
For instance, in the analysis of related compounds, specific column temperatures are maintained to achieve optimal separation. For the analysis of (R)-1-(4'-chlorophenyl)ethanol, an isothermal column temperature of 120 °C was used, resulting in distinct retention times for the (R) and (S) enantiomers at 19.93 minutes and 25.07 minutes, respectively. wiley-vch.de While specific parameters for this compound are not detailed in the provided information, the principles of GC analysis remain the same. The choice of column, temperature program, and detector are critical for achieving the desired separation and sensitivity.
Table 1: GC Analysis Parameters for a Related Compound
| Parameter | Value |
| Compound | (R)-1-(4'-chlorophenyl)ethanol |
| Column Temperature | 120 °C (isothermal) |
| Retention Time (major, R) | 19.93 min |
| Retention Time (minor, S) | 25.07 min |
This table illustrates typical parameters used in the GC analysis of a structurally similar compound, highlighting the technique's capability for isomeric separation. wiley-vch.de
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the quality control of this compound, particularly for ensuring high purity levels required for various applications. HPLC offers versatility in the choice of stationary and mobile phases, making it suitable for a wide range of compounds. mdpi.com
In the analysis of related chlorophenyl compounds, C18 columns are commonly utilized with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape. The goal is often to achieve a purity of ≥98%. For the separation of other butanol derivatives, such as 4-phenyl-butan-2-ol, a column like OD with a mobile phase of hexane (B92381) and isopropanol (B130326) has been used. wiley-vch.de
Table 2: HPLC Analysis Parameters for Related Compounds
| Compound | Column | Mobile Phase |
| 1-(4-Chlorophenoxy)butan-2-amine hydrochloride | C18 | Acetonitrile/water with 0.1% TFA |
| (R)-4-Phenyl-butan-2-ol | OD | 80:20 Hexane:Isopropanol |
This table showcases different HPLC conditions used for the analysis of compounds structurally related to this compound, demonstrating the adaptability of the technique. wiley-vch.de
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, the separation of its enantiomers is of significant interest. Chiral chromatography is the primary method for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantiorecognition capabilities. researchgate.net For example, a Chiralpak® AD-H column with a mobile phase of hexane and isopropanol has been used to resolve the enantiomers of a related oxirane compound. In another instance, the enantiomers of 4-(chlorophenyl) propyl ester were successfully separated with a high resolution of 4.40 using a novel bilayer cationic cyclodextrin (B1172386) CSP. mdpi.com The development of new and efficient CSPs is an active area of research to improve the separation of chiral compounds. mdpi.commdpi.com
For the related compound (R)-4-phenyl-butan-2-ol, HPLC analysis on an OD column with a hexane:isopropanol mobile phase resulted in retention times of 12.80 minutes for the (R)-enantiomer and 18.03 minutes for the (S)-enantiomer. wiley-vch.de
Spectrophotometric Methods for Quantitative Analysis (if applicable in research settings)
Spectrophotometric methods, such as UV-Vis spectroscopy, can be employed for the quantitative analysis of this compound, particularly in research settings. These methods are based on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.
The presence of the phenyl ring in this compound results in a conjugated system that absorbs UV light. For the related ketone, 4-(2-chlorophenyl)butan-2-one, a UV-Vis absorption is observed in the range of 270–290 nm. smolecule.com While the specific absorption maximum for this compound may differ slightly due to the alcohol functional group, it is expected to fall within a similar range. This characteristic allows for its quantification in solution using a UV-Vis spectrophotometer. In research, UV spectroscopy can be used to monitor substrate depletion in enzymatic reactions.
Development of Advanced Analytical Protocols for Reaction Monitoring and Process Optimization
The development of advanced analytical protocols is crucial for monitoring the synthesis of this compound and optimizing the reaction process. Techniques like in-situ infrared (IR) spectroscopy can provide real-time information about the reaction kinetics. For example, in a related reaction, the formation of an intermediate ketone was monitored by the increase in its specific absorbance at 1715 cm⁻¹, while the formation of a byproduct was tracked at 1324 cm⁻¹. rsc.org
Furthermore, the combination of chromatographic and spectroscopic techniques, such as GC-MS and LC-MS, provides a powerful approach for both qualitative and quantitative analysis during process development. epa.govderpharmachemica.comnih.gov These hyphenated techniques not only separate the components of a reaction mixture but also provide structural information for their identification. The development of robust and efficient analytical methods is essential for ensuring the quality, consistency, and yield of this compound production.
Applications and Utility of 4 4 Chlorophenyl Butan 2 Ol in Advanced Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center in 4-(4-chlorophenyl)butan-2-ol makes its enantiomerically pure forms, such as (R)-4-(4-chlorophenyl)butan-2-ol, particularly useful as chiral building blocks. bldpharm.comcymitquimica.com These chiral molecules serve as starting materials for the synthesis of complex target molecules with specific stereochemistry, which is crucial in fields like medicinal chemistry and materials science.
The dual functionality of this compound—a reactive alcohol group and a modifiable aromatic ring—allows it to serve as a versatile precursor for a variety of complex organic scaffolds. Organic scaffolds are core molecular frameworks upon which diverse functional groups can be built to create libraries of new compounds.
In chemical biology, researchers often synthesize analogues of a lead compound to study structure-activity relationships (SAR) and to optimize biological or pharmacological properties. louisville.edu this compound serves as a valuable intermediate in this process. Its framework can be systematically modified to produce a series of related molecules for biological screening.
Research on related compounds highlights this utility. For example, scientists have synthesized and evaluated 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives for their antibacterial activity. researchgate.net Similarly, new compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been created and tested for their antimicrobial properties. nih.gov These studies underscore the role of the 4-chlorophenyl group as a key pharmacophore, and intermediates like this compound provide a convenient starting point for accessing novel analogues for biological investigation.
Role in Catalyst Design and Ligand Synthesis
The molecular structure of this compound and its derivatives makes them suitable for use in the development of new catalysts and ligands. Chemical suppliers often classify this compound and its analogues under categories such as "Catalysts and Ligands," indicating their application in this domain. bldpharm.combldpharm.com Chiral alcohols are frequently used as precursors for chiral ligands, which are essential for enantioselective metal-catalyzed reactions. The hydroxyl group can be used as an anchoring point to coordinate with a metal center, while the chiral backbone helps to create a specific three-dimensional environment that can control the stereochemical outcome of a reaction.
Contributions to Methodological Development in Organic Chemistry
This compound and similar secondary alcohols contribute to the advancement of synthetic methodologies in organic chemistry. These compounds can serve as benchmark substrates to test the scope and efficiency of new chemical transformations.
A notable example is the development of manganese-catalyzed C-C bond formation reactions. In one study, 1-(4-chlorophenyl)ethanol, a structurally similar secondary alcohol, was successfully used as a substrate in a reaction with diols to synthesize substituted cyclohexanes. acs.org This work established a new, atom-economical method for creating cyclic alkanes from readily available alcohols using an earth-abundant metal catalyst. acs.org The successful use of this substrate demonstrates how compounds like this compound can be instrumental in validating and expanding the utility of novel synthetic methods.
Exploratory Applications in Material Science Research
In the field of material science, there is a constant search for new monomers and specialty chemicals that can be used to create materials with unique properties. This compound has been identified as a potential building block for materials, with some suppliers categorizing it under "Polymer Science Material Building Blocks". bldpharm.com
The reactivity of its alcohol group allows it to be incorporated into polymer chains, such as polyesters or polyurethanes. The presence of the chlorophenyl group can impart specific properties to the resulting material, such as increased thermal stability, flame retardancy, or a higher refractive index. While direct applications in large-scale polymer production are not widely documented, related chlorophenyl compounds are used in materials development. For instance, the related ketone, 4-(2-chlorophenyl)butan-2-one, is noted for its use in developing new materials with specific properties. smolecule.com Additionally, complex substituted phenyl structures are patented for use as stabilizers in polymer compositions, highlighting the broader relevance of this class of compounds in material science. google.com
Interactive Data Tables
Table 1: Summary of Applications
| Application Area | Specific Use | Key Feature Utilized |
| Asymmetric Synthesis | Chiral building block and precursor for complex scaffolds. bldpharm.comcymitquimica.com | Chirality, functionalized aromatic ring, reactive alcohol group. |
| Chemical Biology | Intermediate for synthesizing analogues for biological studies. researchgate.netnih.gov | Modifiable chlorophenyl-alkane framework. |
| Catalysis | Precursor for catalyst and ligand synthesis. bldpharm.combldpharm.com | Chiral backbone and coordinating hydroxyl group. |
| Methodological Development | Substrate for testing new synthetic reactions. acs.org | Reactivity as a secondary alcohol. |
| Material Science | Exploratory building block for polymers and specialty chemicals. bldpharm.comsmolecule.com | Polymerizable alcohol group and property-modifying chlorophenyl ring. |
Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl Butan 2 Ol
Development of More Efficient and Sustainable Synthetic Routes
The imperative for green chemistry is steering the development of novel synthetic pathways for 4-(4-chlorophenyl)butan-2-ol that are both efficient and environmentally benign. Current research is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising approach involves the use of biocatalysis. For instance, a chemoenzymatic method has been developed for the synthesis of optically active this compound derivatives. mdpi.com This strategy often employs alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding ketone, offering high enantioselectivity under mild reaction conditions. mdpi.com
Furthermore, the exploration of unconventional and sustainable reaction media is gaining traction. Research has demonstrated the potential of using water as a medium for key synthetic steps, which can significantly reduce the reliance on volatile organic solvents. thieme-connect.comderpharmachemica.com For example, catalyst-free Henry reactions, a C-C bond-forming reaction, have been successfully performed in tap water. thieme-connect.com Additionally, the use of laccase from Trametes versicolor in water has been shown to be effective in tandem transformations. unito.it
The development of more sustainable synthetic routes is summarized in the table below:
| Approach | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes like alcohol dehydrogenases (ADHs). mdpi.com | High enantioselectivity, mild reaction conditions, reduced environmental impact. |
| Sustainable Media | Utilization of water as a solvent. thieme-connect.comderpharmachemica.comunito.it | Reduced use of volatile organic compounds (VOCs), improved safety profile. |
| Catalyst-Free Reactions | Elimination of metal or acid/base catalysts. thieme-connect.com | Simplified purification, reduced cost, lower toxicity. |
Exploration of Novel Reactivity and Cascade Transformations
Future research will likely focus on uncovering new chemical transformations and designing elegant cascade reactions involving this compound and its precursors. Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity.
Palladium-catalyzed multicomponent cascade reactions represent a powerful tool for the synthesis of complex molecules from simple starting materials. acs.org Researchers are exploring the use of such cascades to construct diverse molecular scaffolds. For instance, the development of a one-pot, three-step chemoenzymatic synthesis has been reported to produce chiral amines with high yield and enantiomeric excess. mdpi.com
The exploration of novel reactivity also extends to the transformation of related compounds. For example, the oxidative dearomatization of furan (B31954) rings in related structures can lead to the formation of highly functionalized cyclic compounds. nih.gov Additionally, the development of novel transformations of 3-vinyl- and 3-alkynyl-3-hydroxyisoindolinones, which can be synthesized from precursors related to the target molecule, has led to the discovery of new ring expansion and cyclization reactions. researchgate.net
Integration with Automation and High-Throughput Experimentation in Synthesis
The fields of chemical synthesis and process development are being revolutionized by automation and high-throughput experimentation (HTE). drugtargetreview.com These technologies enable the rapid screening of reaction conditions, catalysts, and substrates, accelerating the discovery and optimization of synthetic routes.
Automated synthesis platforms can perform numerous reactions in parallel, significantly reducing the time and resources required for research and development. mdpi.comrug.nl This approach is particularly valuable for optimizing the synthesis of this compound and its derivatives, allowing for the systematic exploration of a wide range of reaction parameters. drugtargetreview.com The use of robotics and automated liquid handling systems enhances the reproducibility and accuracy of experiments. mdpi.com
High-throughput analysis techniques, such as rapid liquid chromatography-mass spectrometry (LC-MS), are essential for the timely analysis of the large number of samples generated by HTE. researchgate.net These analytical methods provide crucial information on reaction conversion, product purity, and byproduct formation, enabling data-driven decision-making in the optimization process.
The benefits of integrating automation and HTE are summarized in the following table:
| Technology | Application in Synthesis | Advantages |
| Automated Synthesis Platforms | Parallel execution of multiple reactions. mdpi.comrug.nl | Increased throughput, reduced manual labor, improved reproducibility. drugtargetreview.com |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, reagents, and conditions. drugtargetreview.com | Accelerated reaction optimization, discovery of novel reaction pathways. |
| Robotics and Liquid Handling | Precise and automated dispensing of reagents. mdpi.com | Enhanced accuracy, reduced human error, miniaturization of reactions. |
| High-Throughput Analysis | Rapid analysis of reaction outcomes using techniques like LC-MS. researchgate.net | Fast data acquisition, real-time monitoring of reaction progress. |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for the development of robust and efficient synthetic processes. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into the formation of intermediates and the influence of various parameters.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy are powerful tools for mechanistic investigations. uni-regensburg.deresearchgate.net For example, in situ ³¹P{¹H} NMR has been used to track the consumption of reactants and the formation of products and key intermediates in phosphorus chemistry. chinesechemsoc.org Similarly, in situ fluorescence spectroscopy can be employed to observe the evolution of intermediates in photochemical reactions. researchgate.net
By providing a continuous stream of data throughout the course of a reaction, these in situ methods enable a more detailed understanding of the reaction profile, including the identification of transient species and the elucidation of reaction pathways. This knowledge is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of impurities.
Conclusion
Summary of Key Research Insights on 4-(4-Chlorophenyl)butan-2-ol
Research on this compound has predominantly centered on its stereoselective synthesis, which is a critical aspect for its potential application in the development of chiral drugs and other bioactive compounds. The primary route to obtaining this alcohol is through the reduction of its corresponding ketone, 4-(4-chlorophenyl)butan-2-one (B57468).
A significant body of research has been dedicated to the chemoenzymatic synthesis of chiral this compound. This approach leverages the high stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), to produce specific enantiomers of the alcohol. These biocatalytic reductions are advantageous as they often occur under mild conditions and can lead to high enantiomeric excess, which is crucial for pharmaceutical applications. mdpi.comacs.org The use of whole-cell biocatalysts, such as those from Acetobacter pasteurianus, has also been explored for the anti-Prelog reduction of prochiral ketones to yield the corresponding (R)-alcohols. researchgate.net
The synthesis of derivatives of this compound has also been a subject of investigation. For instance, it serves as a precursor for the synthesis of 1-(4-chlorophenyl)butane-1,3-diols through a two-step, one-pot chemoenzymatic process involving an aldol (B89426) reaction followed by an ADH-catalyzed reduction. nih.gov While direct biological activities of this compound are not extensively documented, a structurally related and more complex derivative, 4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazoyl)butan-2-ol, has been identified as an inhibitor of brassinosteroid biosynthesis, suggesting potential applications in agriculture as a plant growth regulator. nih.gov
Interactive Data Table: Chemoenzymatic Synthesis of this compound and its Derivatives
| Product | Starting Material | Catalyst Type | Specific Catalyst/Enzyme | Key Outcome |
| (1R,3S)-1-(4′-chlorophenyl)butane-1,3-diol | 4-chlorobenzaldehyde (B46862) and acetone (B3395972) | Chemoenzymatic (one-pot) | Organocatalyst and (S)-selective ADH from Rhodococcus sp. | High yield and excellent enantioselectivity. nih.gov |
| (1S,3R)-1-(4′-chlorophenyl)butane-1,3-diol | 4-chlorobenzaldehyde and acetone | Chemoenzymatic (one-pot) | (R,R)-organocatalyst and (R)-selective ADH from Lactobacillus kefir | Generation of different stereoisomers by selecting the appropriate catalyst combination. nih.gov |
| (R)-2-octanol | 2-octanone | Whole-cell biocatalyst | Acetobacter pasteurianus GIM1.158 | High yield and enantiomeric excess (>99.9%) for the anti-Prelog reduction product. researchgate.net |
| Chiral Alcohols | Prochiral Ketones | Biocatalytic | Alcohol Dehydrogenases (ADHs) | High enantioselectivity and regioselectivity under mild conditions. mdpi.com |
Outstanding Challenges and Limitations in Current Research
Despite the progress in the synthesis of this compound, several challenges and limitations persist in the current research landscape. A primary hurdle is the efficiency and stability of the catalysts used in its synthesis. While biocatalysts like ADHs offer high selectivity, their practical application can be hampered by factors such as cofactor regeneration, enzyme stability under process conditions, and substrate or product inhibition. researchgate.netnih.gov The development of robust and recyclable biocatalysts remains a key challenge. bohrium.comsciengine.com
Another limitation is the relatively narrow scope of documented applications for this compound itself. Much of the research focuses on its synthesis as a model compound for methodological studies rather than for specific end-uses. The biological activities and material properties of its individual enantiomers are not well-characterized, which limits the impetus for its large-scale production.
Furthermore, the integration of chemical and enzymatic steps in one-pot syntheses, while elegant, presents its own set of challenges. These include the mutual compatibility of catalysts, solvents, and reaction conditions. bohrium.com Achieving a seamless and efficient cascade reaction that is also economically viable on an industrial scale is a significant undertaking. The scalability of many of the reported synthetic procedures for this compound and its derivatives has not been extensively demonstrated. bohrium.com
Outlook for Future Investigations and Broader Impact in Chemical Sciences
The future of research on this compound is likely to be driven by advancements in biocatalysis and a deeper exploration of its potential as a chiral building block. The ongoing development of novel and engineered enzymes with improved stability, broader substrate scope, and enhanced activity will likely lead to more efficient and sustainable routes for the synthesis of enantiomerically pure this compound. acs.orgmdpi.com The application of continuous flow processes for chemoenzymatic cascades could also address some of the current challenges related to scalability and process integration. bohrium.com
A crucial area for future investigation will be the exploration of the biological activities of the enantiomers of this compound and its simpler derivatives. Given that its more complex analog shows activity as a plant growth regulator, it is plausible that the core structure may possess other, as yet undiscovered, biological properties. nih.gov Screening this compound and its derivatives against a variety of biological targets could unveil new potential applications in medicine or agriculture.
The broader impact of research on this compound lies in its role in advancing the field of asymmetric synthesis. As a model substrate, it helps in the development and validation of new catalytic methods, particularly in the burgeoning area of chemoenzymatic synthesis. The insights gained from studying its synthesis can be applied to the production of a wide range of other chiral alcohols, which are valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. mdpi.comresearchgate.net Ultimately, the continued investigation of compounds like this compound contributes to the expanding toolbox of synthetic chemists, enabling the creation of complex chiral molecules with greater precision and efficiency.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm the hydroxyl group (δ ~1.5–2.0 ppm for adjacent CH₂) and aromatic protons (δ ~7.3–7.5 ppm) .
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identifies O-H stretches (~3200–3600 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity) or compound purity. Strategies include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols.
- Meta-analysis : Compare data from studies like receptor-binding assays (e.g., GABAₐ modulation ) and enzyme inhibition (e.g., cytochrome P450 interactions ).
- Purity assessment : Use HPLC to ensure ≥95% purity, as impurities like ketone intermediates can skew results .
What computational models predict the interaction of this compound with biological targets?
Advanced
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes/receptors. For example:
- The hydroxyl group forms hydrogen bonds with catalytic residues of trypanothione reductase, a target in parasitic diseases .
- Density Functional Theory (DFT) calculates electronic properties, explaining reactivity differences between derivatives (e.g., amino vs. hydroxyl groups) .
What are the key intermediates in the synthesis of this compound?
Q. Basic
- 4-(4-Chlorophenyl)butan-2-one : Synthesized via Friedel-Crafts acylation of chlorobenzene with diketene.
- 4-(4-Chlorophenyl)-2-buten-2-ol : Intermediate in Grignard-based routes.
- Epoxide derivatives : Formed via oxidation for further functionalization .
How does the hydroxyl group influence reactivity compared to amino or ketone derivatives?
Advanced
The hydroxyl group enables hydrogen bonding, enhancing solubility and target affinity. Comparative studies show:
- 4-(4-Chlorophenyl)butan-2-amine : Lacks H-bond donors, reducing enzyme inhibition efficacy by ~40% compared to the hydroxyl analog .
- 4-(4-Chlorophenyl)butan-2-one : Higher electrophilicity facilitates nucleophilic attacks but lacks metabolic stability .
What in vitro assays are used to assess the biological activity of this compound?
Q. Basic
- Receptor-binding assays : Radioligand displacement (e.g., GABAₐ receptors ).
- Enzyme inhibition : Spectrophotometric assays for oxidoreductases (e.g., CYP450 ).
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
What strategies are recommended for enantiomeric resolution of stereoisomers?
Q. Advanced
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
How can structure-activity relationship (SAR) studies be designed using derivatives?
Q. Advanced
- Functional group variation : Synthesize analogs with amino, ketone, or ester groups to assess impact on bioactivity .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent positions (e.g., para-chloro vs. ortho-fluoro) with potency .
- Pharmacophore mapping : Identify essential motifs (e.g., hydroxyl + chlorophenyl) for target engagement .
What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
